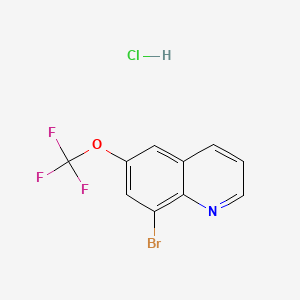
8-Bromo-6-trifluoromethoxyquinoline, HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-6-trifluoromethoxyquinoline hydrochloride, with the CAS Number 1261956-53-9, has a molecular weight of 328.52 . Its IUPAC name is 8-bromo-6-(trifluoromethoxy)quinoline hydrochloride .
Molecular Structure Analysis
The InChI code for 8-Bromo-6-trifluoromethoxyquinoline hydrochloride is1S/C10H5BrF3NO.ClH/c11-8-5-7 (16-10 (12,13)14)4-6-2-1-3-15-9 (6)8;/h1-5H;1H . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
The predicted boiling point of 8-Bromo-6-trifluoromethoxyquinoline is 286.9±35.0 °C . Its predicted density is 1.684±0.06 g/cm3 . The compound should be stored at 2-8°C .科学的研究の応用
Photolabile Protecting Group for Carboxylic Acids : 8-Bromo-7-hydroxyquinoline (BHQ) is used as a new photolabile protecting group for carboxylic acids. It shows greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis than some other esters, making it suitable for in vivo use. Its solubility and low fluorescence make it valuable as a caging group for biological messengers (Fedoryak & Dore, 2002).
Synthesis of Quinoline Derivatives : The compound is used in the efficient synthesis of quinoline derivatives. For instance, the bromination reaction of tetrahydroquinoline yields synthetically valuable quinoline derivatives. This method is noted for its efficiency and yield, contributing to the synthesis of novel trisubstituted quinoline derivatives (Şahin et al., 2008).
Acid Corrosion Inhibition : Novel 8-hydroxyquinoline derivatives, which include bromoquinoline compounds, have been synthesized and evaluated as inhibitors of acid corrosion, particularly in environments like hydrochloric acid. These compounds have shown promising results in protecting metals from corrosion, indicating their potential utility in industrial applications (Rbaa et al., 2020).
Coordination Chemistry : 8-Bromoquinoline reacts with various compounds to form metal complexes. The properties of these complexes, like solvatochromism, have been studied, indicating potential applications in materials science and synthetic chemistry (Enders, Kohl, & Pritzkow, 2001).
Fungitoxicity : Certain bromoquinoline compounds have been tested for antifungal activity against various fungi. The positioning of bromine and chlorine in these compounds affects their fungitoxicity, making them potential candidates for use in fungicides (Gershon, Clarke, & Gershon, 1996).
Photoremovable Protecting Group for Biomolecules : 8-Bromo-7-hydroxyquinoline (BHQ) has been used as a photoremovable protecting group, particularly for "caged" biomolecules. This allows the study of cell physiology in real-time and living tissue, using two-photon excitation (2PE) technology. BHQ is notable for its stability, solubility, and low fluorescence levels (Zhu et al., 2006).
Corrosion Inhibition : 8-Hydroxyquinoline and its derivatives, including bromoquinoline compounds, have been studied as corrosion inhibitors for materials like steel in acidic environments. This has applications in industrial maintenance and protection (Obot et al., 2017).
Safety And Hazards
特性
IUPAC Name |
8-bromo-6-(trifluoromethoxy)quinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO.ClH/c11-8-5-7(16-10(12,13)14)4-6-2-1-3-15-9(6)8;/h1-5H;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOUYJAQPGUZED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)OC(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682468 |
Source


|
| Record name | 8-Bromo-6-(trifluoromethoxy)quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-trifluoromethoxyquinoline, HCl | |
CAS RN |
1261956-53-9 |
Source


|
| Record name | 8-Bromo-6-(trifluoromethoxy)quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

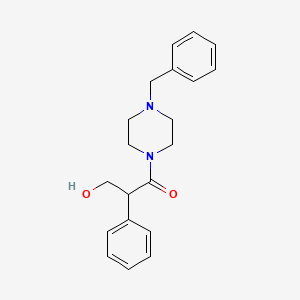
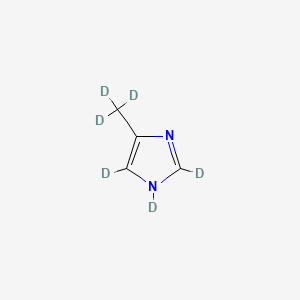
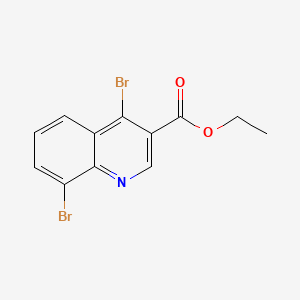
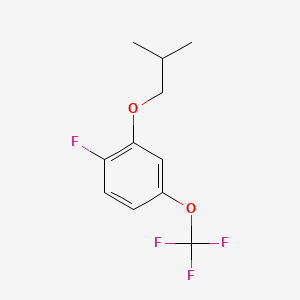
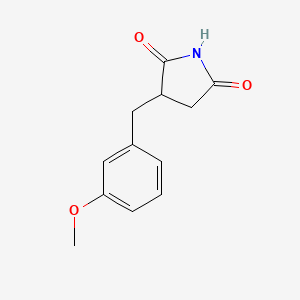
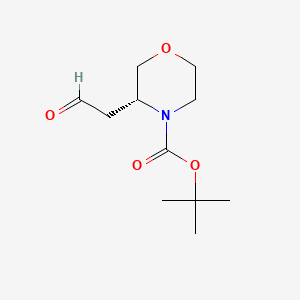
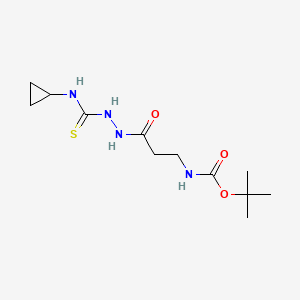
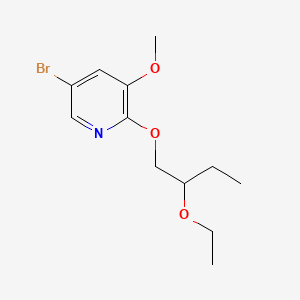
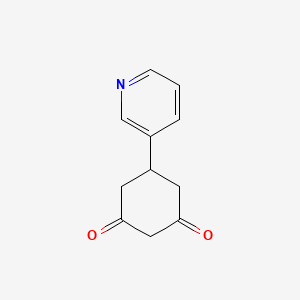
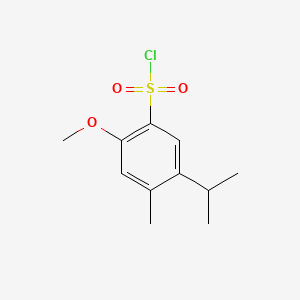
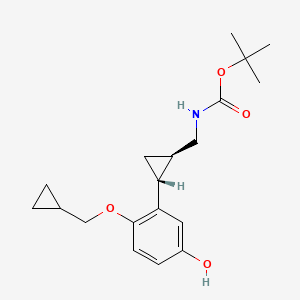
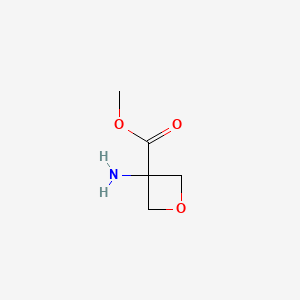
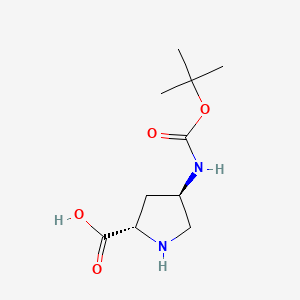
![2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B572188.png)